Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate is an organic compound with a complex structure that includes a benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 2-methylbenzamide with benzo[b]thiophene-2-carboxylic acid methyl ester. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique has been shown to provide rapid access to benzothiophene derivatives with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid methyl ester
- Methyl thianaphthene-2-carboxylate
- Thianaphthene-2-carboxylic acid methyl ester
Uniqueness
Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of the 2-methylbenzamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiophene derivatives and enhances its potential for specific applications in drug discovery and material science .
Properties
IUPAC Name |
methyl 3-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-11-7-3-4-8-12(11)17(20)19-15-13-9-5-6-10-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCUDOUINIYEAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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